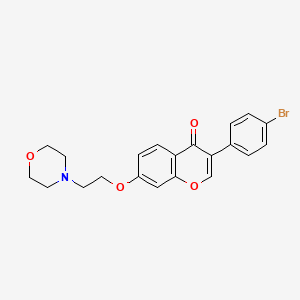

![molecular formula C17H12N2O3S B2508076 Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone CAS No. 361167-82-0](/img/structure/B2508076.png)

Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of heterocyclic compounds is a field of significant interest due to their potential applications in various areas of chemistry and pharmacology. One such compound is the indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone, which can be related to the synthesis processes described in the provided papers. In the first paper, a novel one-pot synthesis method is described for N-substituted indole-2-thiols, which are structurally related to the compound of interest. The process involves the ring opening of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole to produce a thioketene intermediate. This intermediate then reacts with nucleophiles to form various heterocyclic compounds, including N-substituted indole-2-thiols, through intermolecular cyclization .

Molecular Structure Analysis

The molecular structure of indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone is not directly discussed in the provided papers. However, the second paper provides insights into the structural analysis of a related tetracyclic framework found in natural alkaloids. The study includes spectroscopic analysis (FT-IR, NMR) and DFT computational analysis, which are essential tools for understanding the molecular structure of complex organic compounds. These methods can be applied to analyze the molecular structure of the compound of interest, providing information on functional groups, chemical shifts, and the most stable conformation .

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from the first paper, where the reactivity of a related thiadiazole compound is explored. The thioketene intermediate formed during the synthesis shows reactivity with various nucleophiles, leading to the formation of different heterocyclic compounds. This suggests that the indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone may also exhibit reactivity with nucleophiles, potentially leading to a variety of chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from the methods and analyses presented in the second paper. Techniques such as FT-IR spectroscopy, NMR, and DFT computational analysis provide valuable data on the vibrational and electronic properties of the compound. These properties include IR values for functional groups, chemical shifts in NMR, and quantum chemical parameters such as Frontier Molecular Orbital Analysis, which can be used to predict reactivity and stability. Additionally, NLO calculations can provide information on the electric dipole moment and polarizability, which are important for understanding the physical properties of the compound .

Wissenschaftliche Forschungsanwendungen

Luminescence Sensitization

Thiophenyl-derivatized nitrobenzoic acid ligands, closely related to Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone, have been studied for their potential in sensitizing the luminescence of europium (Eu(III)) and terbium (Tb(III)) ions. These studies reveal that such compounds can significantly enhance the luminescence of these lanthanide ions, suggesting potential applications in lighting and display technologies, as well as in bioimaging applications due to their luminescent properties (Viswanathan & Bettencourt-Dias, 2006).

Antimicrobial and Antioxidant Properties

Another area of research has been the synthesis and biological evaluation of derivatives of Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone for antimicrobial and antioxidant activities. Compounds synthesized from related structures have shown varying degrees of antibacterial and antioxidant properties, providing a foundation for the development of new therapeutic agents. These studies underline the compound's potential as a precursor for synthesizing agents with beneficial biological activities (Rashmi et al., 2014).

Chemical Synthesis and Catalysis

The compound and its analogs have been subjects of research in chemical synthesis, particularly in the development of efficient synthesis methods for related compounds. For example, studies on the microwave-assisted synthesis of similar compounds emphasize advancements in synthetic methodologies that are more environmentally friendly and time-efficient, indicating the compound's role in facilitating the development of new synthetic routes (Parmar et al., 2018).

Anti-cancer and Antimicrobial Agents

Further, there is ongoing research into the anti-cancer and antimicrobial potential of derivatives of Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone. These compounds are being evaluated for their efficacy against various cancer cell lines and microbial strains, highlighting their potential use in developing new anti-cancer and antimicrobial therapies (Naik et al., 2022).

Eigenschaften

IUPAC Name |

2,3-dihydroindol-1-yl-(5-nitro-1-benzothiophen-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3S/c20-17(18-8-7-11-3-1-2-4-14(11)18)16-10-12-9-13(19(21)22)5-6-15(12)23-16/h1-6,9-10H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKAEQRLMQPXCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2507993.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2507997.png)

![5-chloro-N-[2-(dimethylamino)-3-phenylpropyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2508000.png)

![4-Methyl-1-[(3-methylphenyl)methyl]pyrazole](/img/structure/B2508003.png)

![N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2508007.png)

![N-[(6-Methyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2508010.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2508014.png)